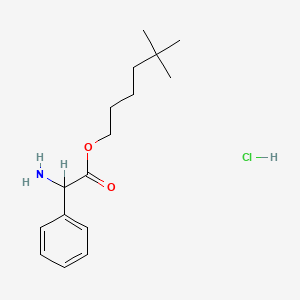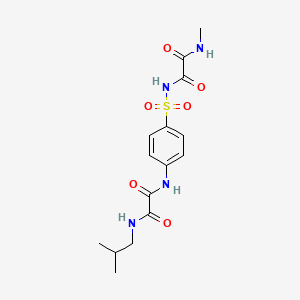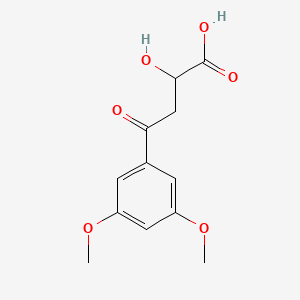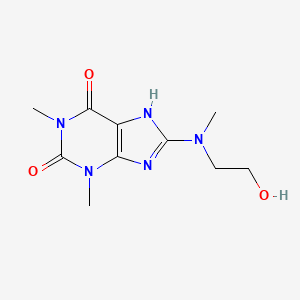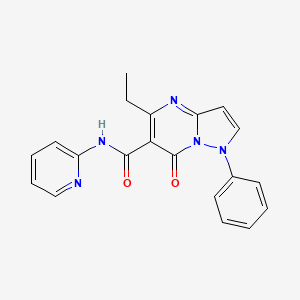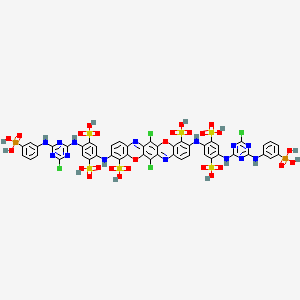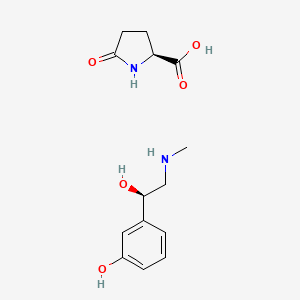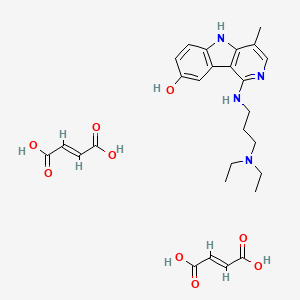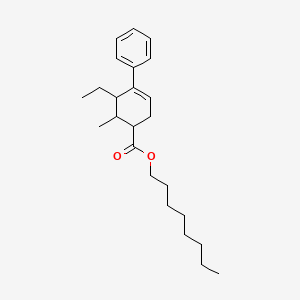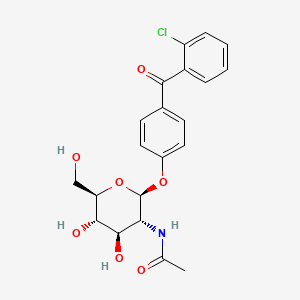
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety linked to a phenyl ring, further connected to a chlorophenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the glycosylation of a phenolic compound with a protected glucosamine derivative, followed by deprotection and subsequent coupling with a chlorophenyl ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and process optimization techniques can further improve the efficiency of industrial production.
化学反応の分析
Types of Reactions
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.
科学的研究の応用
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies on the compound’s binding affinity and specificity help elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- include:
Methanone, (4-chlorophenyl)phenyl-: This compound shares a similar core structure but lacks the glucopyranosyl moiety.
Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-: This compound has an amino group instead of the acetylamino-glucopyranosyl group.
Uniqueness
The uniqueness of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- lies in its glucopyranosyl moiety, which imparts distinct biological and chemical properties. This structural feature enhances its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
83357-06-6 |
|---|---|
分子式 |
C21H22ClNO7 |
分子量 |
435.9 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[4-(2-chlorobenzoyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H22ClNO7/c1-11(25)23-17-20(28)19(27)16(10-24)30-21(17)29-13-8-6-12(7-9-13)18(26)14-4-2-3-5-15(14)22/h2-9,16-17,19-21,24,27-28H,10H2,1H3,(H,23,25)/t16-,17-,19-,20-,21-/m1/s1 |
InChIキー |
XZECAAXYABUBCD-XGAGZNTDSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


